4-chloro-N-(3-sulfamoylphenyl)benzamide
Description
Contextualization within Benzamide (B126) and Sulfonamide Chemical Classes
Academic Significance of the Benzamide Pharmacophore
The benzamide scaffold is a cornerstone in drug discovery and medicinal chemistry, recognized for its versatile biological activities. researchgate.net Benzamide and its derivatives have been extensively studied and are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, analgesic, and enzyme inhibitory activities. nih.gov The utility of the benzamide moiety stems from its ability to form key hydrogen bonds and engage in various interactions with biological targets, making it a privileged structure in the design of novel therapeutic agents. researchgate.net Research has shown that benzamide derivatives are integral to compounds targeting enzymes like carbonic anhydrase and cholinesterases, which are implicated in numerous physiological processes. researchgate.netnih.gov
Research Implications of the Sulfonamide Moiety in Bioactive Molecules
The sulfonamide group (–SO₂NH₂) is another profoundly important functional group in pharmaceutical sciences, first introduced with the advent of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgajchem-b.com This discovery paved the way for the antibiotic revolution. wikipedia.org Beyond their antibacterial roles, sulfonamides are present in a diverse array of therapeutic agents, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory drugs (e.g., celecoxib). wikipedia.org The sulfonamide moiety is a key component in the design of enzyme inhibitors, particularly targeting carbonic anhydrases. ajchem-b.comnih.gov Its chemical properties allow it to act as a bioisostere for other functional groups, making it a versatile tool for modifying the pharmacokinetic and pharmacodynamic properties of bioactive molecules. nih.gov
Overview of Related Benzamide-Sulfonamide Chemical Entities in Scholarly Literature
The combination of benzamide and sulfonamide functionalities in a single molecule has been a fruitful area of research, leading to the development of compounds with potent and often specific biological activities. Scholarly literature reports numerous examples of such hybrids designed as enzyme inhibitors. For instance, various benzamide-bearing benzenesulfonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II and acetylcholinesterase (AChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease. nih.gov
Another area of investigation involves sulfamoyl benzamide derivatives as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological functions related to thrombosis, inflammation, and cancer. nih.govrsc.org Studies have identified specific substitution patterns on the benzamide and sulfonamide rings that lead to selective and potent inhibition of different h-NTPDase isoforms. nih.govrsc.org
The following table summarizes the inhibitory activities of selected benzamide-sulfonamide analogs from the literature.
| Compound Class | Target Enzyme(s) | Observed Inhibitory Activity |
| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | hCA I, hCA II, AChE | Kᵢ values in the nanomolar range (e.g., 4.07 nM for hCA I, 10.68 nM for hCA II, 8.91 nM for AChE for lead compounds). nih.gov |
| Sulfamoyl-benzamide derivatives | h-NTPDases (1, 2, 3, 8) | IC₅₀ values in the micromolar to sub-micromolar range (e.g., 0.28 µM for h-NTPDase8, 0.72 µM for h-NTPDase3). nih.gov |
| Benzenesulfonamide derivatives | Carbonic Anhydrase IX (CA IX) | IC₅₀ values in the nanomolar range (e.g., 10.93–25.06 nM). rsc.org |
General Academic Research Trajectories for the Compound and its Analogs
The academic research trajectories for compounds like 4-chloro-N-(3-sulfamoylphenyl)benzamide and its analogs are largely driven by the established biological significance of their constituent pharmacophores. Key research directions include:
Enzyme Inhibition: A primary focus is the design of inhibitors for specific enzymes. Carbonic anhydrases (CAs) are a major target, with research aiming to develop isoform-selective inhibitors for use as anticancer or antiglaucoma agents. nih.govrsc.org Other targeted enzymes include acetylcholinesterase (AChE) for potential Alzheimer's disease therapies and kinases involved in cancer signaling pathways. nih.gov
Anticancer Research: The sulfonamide moiety is a feature of several anticancer agents that inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. rsc.org Research on benzamide-sulfonamide analogs often explores their potential as anticancer agents by targeting CA IX or other cancer-related pathways. rsc.org Some benzamide analogs have also been investigated for their ability to reverse multidrug resistance in cancer cells. nih.gov
Antimicrobial Agents: Building on the historical success of sulfa drugs, a continuing research trajectory is the development of new antimicrobial agents. ajchem-b.comrsc.org By modifying the core benzamide-sulfonamide structure, researchers aim to create novel compounds that can overcome existing mechanisms of bacterial resistance. rsc.orgtandfonline.com
Structure-Activity Relationship (SAR) Studies: A fundamental aspect of the research involves synthesizing libraries of analogs to systematically explore the structure-activity relationships. acs.orgnih.gov By varying substituents on both the benzoyl and the sulfamoylphenyl rings, researchers can determine which chemical features are critical for potency and selectivity against a given biological target. rsc.org This approach is crucial for optimizing lead compounds in the drug discovery process.
Properties
IUPAC Name |
4-chloro-N-(3-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANCINOCXNPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of the 4 Chloro N 3 Sulfamoylphenyl Benzamide Scaffold
Established Synthetic Pathways for Benzamide-Sulfonamide Compounds
The construction of benzamide-sulfonamide compounds like 4-chloro-N-(3-sulfamoylphenyl)benzamide relies on fundamental organic reactions, primarily amidation and the introduction of key functional groups.
Amidation Reactions and Core Structure Assembly
The central amide bond in this compound is typically formed through the reaction of an activated carboxylic acid derivative with an amine. A common and efficient method involves the coupling of 4-chlorobenzoyl chloride with 3-aminobenzenesulfonamide. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.com
Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation between 4-chlorobenzoic acid and 3-aminobenzenesulfonamide. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation, offering mild reaction conditions. researchgate.net The use of thionyl chloride to convert the carboxylic acid to the corresponding acyl chloride in situ is another viable strategy. researchgate.net
These amidation reactions are fundamental to assembling the core benzamide-sulfonamide scaffold and are widely applicable to a variety of substituted benzoic acids and aminobenzenesulfonamides.
| Reagent/Method | Starting Materials | Key Features |
| Acyl Chloride | 4-chlorobenzoyl chloride, 3-aminobenzenesulfonamide | High reactivity, often requires a base. |
| Peptide Coupling | 4-chlorobenzoic acid, 3-aminobenzenesulfonamide, EDCI/HOBt | Mild conditions, good yields. researchgate.net |
| In situ Acyl Chloride Formation | 4-chlorobenzoic acid, 3-aminobenzenesulfonamide, Thionyl chloride | One-pot procedure. researchgate.net |
Introduction of Sulfamoyl and Chloro Functional Groups
The sulfamoyl (-SO2NH2) and chloro (-Cl) functionalities are key to the identity of this compound. The introduction of the sulfamoyl group often begins with the chlorosulfonation of a suitable aromatic precursor. For instance, chlorosulfonic acid can be used to introduce a sulfonyl chloride group (-SO2Cl) onto an aromatic ring, which is then subsequently reacted with ammonia (B1221849) to form the sulfonamide. nih.gov
In the context of synthesizing this compound, it is more common to start with precursors that already contain these functionalities, such as 4-chlorobenzoic acid and 3-aminobenzenesulfonamide. The chloro group on the benzoyl moiety is typically incorporated from the starting material, 4-chlorobenzoic acid or its derivatives. This halogen is generally stable under the conditions of amidation.
The synthesis of the sulfonamide portion often involves the reaction of a sulfonyl chloride with an amine. researchgate.net The formation of the sulfonamide group is a robust and widely used reaction in medicinal chemistry.
Advanced Coupling and Derivatization Strategies
Beyond the initial synthesis, advanced strategies allow for the modification and derivatization of the this compound scaffold, enabling the exploration of structure-activity relationships.
Exploration of Inverse Amide Linker Analogues
While direct amide bond formation is the most common approach, the exploration of "inverse" amide analogues, where the connectivity of the amide bond is reversed, can provide valuable structural isomers. This would involve the synthesis of N-(4-chlorophenyl)-3-sulfamoylbenzamide. The synthetic approach would be analogous, involving the reaction of 3-sulfamoylbenzoyl chloride with 4-chloroaniline. Such analogues can exhibit different three-dimensional conformations and biological activities. The sulfonamide itself can be considered a bioisostere of an amide, offering different hydrogen bonding capabilities and metabolic stability. acs.org
Strategies for N-Substitution in Sulfamoylbenzamide Derivatives
The nitrogen atom of the sulfonamide group in this compound can be a site for further derivatization. N-alkylation or N-arylation of the sulfonamide can be achieved by reacting the parent sulfonamide with alkyl or aryl halides in the presence of a base. This allows for the introduction of a wide range of substituents, which can modulate the compound's physicochemical properties such as lipophilicity and hydrogen bonding capacity. nih.gov
Furthermore, various substituted amines can be used in the initial synthesis instead of ammonia to directly generate N-substituted sulfonamides. This approach provides a direct route to a diverse library of derivatives. nih.gov
| Derivatization Strategy | Reagents | Purpose |
| N-Alkylation | Alkyl halide, Base | Introduce alkyl groups on the sulfonamide nitrogen. |
| N-Arylation | Aryl halide, Catalyst (e.g., Copper) | Introduce aryl groups on the sulfonamide nitrogen. |
| Direct Synthesis | Substituted amine, Sulfonyl chloride | Directly form N-substituted sulfonamides. nih.gov |
Industrial Synthesis Process Considerations for Related Compounds
For the large-scale synthesis of related benzamide-sulfonamide compounds, process optimization is crucial. This includes the selection of cost-effective and readily available starting materials, as well as the use of safe and environmentally benign solvents and reagents.
An industrial process for a related compound, 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide (B126), involves the reaction of 4-chloro-3-sulfamoyl benzoyl chloride with 1-amino-2,3-dihydro-2-methyl indole (B1671886) in the presence of an excess of triethylamine and using tetrahydrofuran (B95107) as a solvent. google.com This highlights key considerations for industrial production, such as the use of an excess of a tertiary amine base to drive the reaction to completion and facilitate purification. The process also emphasizes the importance of purification steps, such as recrystallization, to obtain a product of high purity suitable for pharmaceutical applications. google.com Minimizing the formation of byproducts, such as nitrosamine (B1359907) derivatives, is also a critical consideration in the process development for these types of compounds. google.com
Analytical Techniques for Compound Characterization in Synthesis
The structural confirmation and purity assessment of synthesized this compound would rely on a combination of standard spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the compound's identity, structure, and purity, which are essential for any chemical research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide detailed information about the hydrogen and carbon framework of this compound, respectively.
¹H NMR: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, while the integration would correspond to the number of protons it represents. The splitting pattern (multiplicity) would reveal the number of neighboring protons. For this compound, one would expect to see signals corresponding to the protons on the two aromatic rings, the amide N-H proton, and the sulfamoyl -NH₂ protons. The protons on the 3-sulfamoylphenyl ring would present a complex splitting pattern due to their meta and ortho relationships.
¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would help identify the types of carbons present (e.g., aromatic, carbonyl). Key signals would include the carbonyl carbon of the amide and the carbons bonded to chlorine and the sulfamoyl group.
Expected ¹H NMR Data (Hypothetical)
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Amide N-H | 10.0 - 10.5 | Singlet |
| Aromatic H's (4-chlorobenzoyl) | 7.5 - 8.0 | Doublets |
| Aromatic H's (3-sulfamoylphenyl) | 7.4 - 8.2 | Multiplets/Complex |
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 164 - 166 |
| Aromatic C-Cl | 137 - 139 |
| Aromatic C-S | 140 - 142 |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electron Ionization Mass Spectrometry (EIMS) would provide information on the fragmentation pattern, which can help confirm the structure. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
For this compound (C₁₃H₁₁ClN₂O₃S), the molecular ion peak [M]⁺ would be observed. The presence of chlorine would be indicated by a characteristic isotopic pattern ([M+2]⁺ peak) with an intensity ratio of approximately 3:1. Common fragmentation patterns would involve the cleavage of the amide bond.
Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z |
|---|---|---|
| EIMS | [M]⁺ | 310/312 |
| HRMS | [M+H]⁺ | 311.0255 |
| Fragment | [C₇H₄ClO]⁺ | 139/141 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amide and sulfamoyl groups, the C=O of the amide, and the S=O bonds of the sulfamoyl group.
Expected IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide & Sulfonamide | N-H stretch | 3400 - 3200 |
| Amide | C=O stretch | 1680 - 1650 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Sulfonamide | S=O stretch (asymmetric) | 1350 - 1300 |
| Sulfonamide | S=O stretch (symmetric) | 1170 - 1150 |
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of a compound. A sample of synthesized this compound would be analyzed, typically using a reverse-phase column. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., mobile phase composition, flow rate, and column type). The purity is calculated by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, this value should be >95-99%.
Hypothetical HPLC Purity Data
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Retention Time | (Not available) |
Structure Activity Relationship Sar Studies on the 4 Chloro N 3 Sulfamoylphenyl Benzamide Scaffold and Its Analogs
Impact of Substituent Variations on Molecular Interactions and Bioactivity
The biological activity of derivatives of the 4-chloro-N-(3-sulfamoylphenyl)benzamide scaffold is highly sensitive to the nature and position of various substituents. These modifications can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its interaction with biological targets.
The positions of the chloro and sulfamoyl groups on the benzamide (B126) and phenyl rings, respectively, are critical determinants of biological activity. While specific SAR studies on this compound are not extensively detailed in the provided search results, the principles can be inferred from related sulfamoyl benzamide derivatives. For instance, in a series of sulfamoyl-benzamide derivatives, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring was found to affect the selectivity of the compound for h-NTPDases8. semanticscholar.org Furthermore, the presence of two halogen atoms, such as chlorine and bromine, on chemically similar structures was shown to significantly enhance the inhibitory activity against h-NTPDase1. semanticscholar.org This suggests that both the presence and the specific placement of halogen substituents are crucial for potency and selectivity. The electron-withdrawing nature of the chlorine atom can increase the resonance stability of the molecule, which can be effective for inhibitory activity. semanticscholar.org
The introduction of various aromatic and heterocyclic moieties to the core scaffold has a profound impact on biological activity. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, compounds with a substituted phenyl ring showed significant antidiabetic activity. nih.gov Specifically, a compound bearing a 2-CH3-5-NO2 substituent on the phenyl ring was identified as the most active against α-glucosidase. nih.gov This highlights the importance of the electronic properties of the substituents on the aromatic ring, with both electron-donating (CH3) and electron-withdrawing (NO2) groups favoring inhibitory activity. nih.gov
In another study on sulfamoyl-benzamides as h-NTPDase inhibitors, the decoration of the scaffold with substituents such as n-butyl, cyclopropyl, benzylamine, morpholine (B109124), and substituted anilines led to a range of activities. rsc.org For example, a compound with a morpholine-4-carbonyl group and a 4-bromophenyl substituent was a potent inhibitor of h-NTPDase1 and h-NTPDase3. semanticscholar.orgrsc.org The incorporation of heterocyclic fragments, such as morpholine and piperidine, into sulfonamides has been shown to yield compounds with significant antiviral activity. mdpi.com
The following table summarizes the impact of different substituents on the inhibitory activity of sulfamoyl benzamide derivatives against various targets.
| Compound/Substituent | Target | Activity (IC50) | Reference |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 µM | semanticscholar.orgrsc.org |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 µM | semanticscholar.orgrsc.org |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 µM | semanticscholar.orgrsc.org |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | Highly active | nih.gov |
Conformational Analysis and its Correlation with Biological Properties
The three-dimensional conformation of a molecule is a key factor in its interaction with a biological target. Conformational analysis of benzamide derivatives reveals important structural features that can be correlated with their biological properties. In the crystal structure of 4-chloro-N-(3-methoxyphenyl)benzamide, the two benzene rings are nearly planar, with dihedral angles of 11.92 (6)° and 12.80 (7)° for the two independent molecules in the asymmetric unit. nih.gov Similarly, for 4-chloro-N-(3-chlorophenyl)benzamide, the dihedral angle between the aniline (B41778) and benzoyl rings is 3.7 (2)°, indicating a nearly coplanar arrangement. nih.gov In contrast, the dihedral angle between the two benzene rings in 4-chloro-N-phenylbenzamide is 59.6 (1)°. researchgate.net
Identification of Key Pharmacophoric Elements
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, the key pharmacophoric elements can be deduced from SAR studies. The benzamide and sulfonamide moieties are themselves important pharmacophores found in numerous approved drugs.
The essential features for activity appear to include:
An aromatic ring with a halogen substituent (e.g., chlorine): This group likely engages in hydrophobic and/or halogen bonding interactions within the target's binding site.
A central amide linker: This group acts as a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with the target protein. nih.govresearchgate.net
A sulfamoylphenyl group: The sulfonamide group (-SO2NH2) is a key hydrogen bond donor and acceptor, and its presence is often critical for potent inhibitory activity against various enzymes. The phenyl ring provides a scaffold for further substitutions to modulate activity and selectivity.
Molecular docking studies on related compounds have revealed specific interactions, such as hydrogen bonding, electrostatic, and hydrophobic interactions, with active site residues, further defining the pharmacophoric requirements. nih.gov
Strategies for Lead Optimization via Structural Modifications
Lead optimization is an iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.comijddd.com For the this compound scaffold, several strategies can be employed for lead optimization.
Systematic modification of substituents: As discussed in section 3.1, altering the substituents on the aromatic rings can significantly impact activity. This can involve exploring a range of electron-donating and electron-withdrawing groups at various positions to probe the electronic requirements of the target binding site. nih.gov
Bioisosteric replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties to enhance a desired property of the compound. patsnap.com For example, the chloro group could be replaced with other halogens (F, Br, I) or a trifluoromethyl group to modulate lipophilicity and electronic effects.
Scaffold hopping: This involves replacing the core scaffold with a different one while retaining the key pharmacophoric elements. patsnap.com This can lead to the discovery of novel chemical series with improved properties.
Conformational constraint: Introducing rigid elements or specific substituents can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. patsnap.com
Computational methods such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are invaluable tools in guiding these optimization efforts by predicting the effects of structural modifications on biological activity. nih.govpatsnap.com
Mechanistic Investigations and Identification of Biological Targets
Enzyme Inhibition Studies of Benzamide-Sulfonamide Derivatives
The benzamide-sulfonamide scaffold, characteristic of 4-chloro-N-(3-sulfamoylphenyl)benzamide, is a recognized pharmacophore in the design of enzyme inhibitors. Research has explored the inhibitory potential of this class of compounds against several key enzymes.
Carbonic Anhydrase (CA) Isozyme Inhibition Profiles
Derivatives of N-(3-sulfamoylphenyl)benzamide have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isozymes. These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and hypertension.
A study on a series of N-(3-sulfamoylphenyl)propanamide/benzamide (B126) derivatives revealed significant inhibitory activity against two prominent isoforms, hCA I and hCA II. Within this series, the most effective inhibitor demonstrated Kᵢ constants of 0.22 ± 0.01 µM for hCA-I and 0.33 ± 0.05 µM for hCA-II, indicating a high binding affinity to both enzymes.
While specific inhibition data for this compound is not explicitly detailed in the available literature, the general class of benzamide-4-sulfonamides has been shown to be highly effective. These compounds inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar ranges, with hCA I being slightly less sensitive to inhibition, showing Kᵢ values ranging from 5.3 to 334 nM.
| Compound Class | Target Isozyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| N-(3-sulfamoylphenyl)propanamide/benzamide derivatives | hCA I | 0.22 ± 0.01 µM (most effective derivative) |
| N-(3-sulfamoylphenyl)propanamide/benzamide derivatives | hCA II | 0.33 ± 0.05 µM (most effective derivative) |
| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM |
| Benzamide-4-sulfonamides | hCA II | Low nanomolar to subnanomolar range |
| Benzamide-4-sulfonamides | hCA VII | Low nanomolar to subnanomolar range |
| Benzamide-4-sulfonamides | hCA IX | Low nanomolar to subnanomolar range |
Investigation of Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. While various compounds, including some sulfonamide derivatives, have been investigated as urease inhibitors, there is no specific research available on the inhibitory activity of this compound against this enzyme.
Exploration of Other Enzyme Targets (e.g., Lipoxygenase)
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. Their inhibition is a target for anti-inflammatory drug development. Currently, there are no published studies specifically examining the inhibitory effects of this compound on lipoxygenase.
Modulation of Cellular Signaling Pathways
The potential for benzamide derivatives to influence cellular signaling cascades is an area of active research. However, specific data on this compound's role in modulating these pathways is limited.
Research into NF-κB Activation Modulation
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. While some N-substituted benzamides have been reported to inhibit NF-κB activity, no specific studies have been conducted to determine if this compound modulates NF-κB activation.
Examination of mTOR Signaling Pathways
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is a key focus in cancer research. There is currently no available research that investigates the effects of this compound on the mTOR signaling pathway.
Receptor Interactions and Allosteric Modulation Studies
There is currently no publicly available research detailing the interaction of this compound with nicotinic acetylcholine (B1216132) receptors (nAChRs), including the α7 subtype. While the broader class of benzamide derivatives has been investigated for various pharmacological activities, specific data on the allosteric modulation of α7nAChR by this particular compound is not present in the scientific literature. Studies on other structurally distinct compounds have identified positive allosteric modulators (PAMs) of α7nAChRs, which enhance the receptor's response to its natural ligand, acetylcholine. However, this compound has not been identified as one of these modulators in published research.
Cellular Response Studies (e.g., Cell Cycle Analysis, Apoptosis Pathway Investigation)
Similarly, there is a lack of specific research on the cellular responses to this compound. Investigations into its effects on the cell cycle or the induction of apoptosis have not been reported in the available scientific literature. While other N-substituted benzamide compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, these findings cannot be extrapolated to this compound without direct experimental evidence. Therefore, no data tables or detailed research findings on its impact on these cellular pathways can be provided.
Computational and Theoretical Chemistry Approaches in 4 Chloro N 3 Sulfamoylphenyl Benzamide Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the fundamental properties of 4-chloro-N-(3-sulfamoylphenyl)benzamide.
Geometric Parameter Optimization and Structural Validation
Interactive Data Table: Predicted Geometric Parameters for this compound (Illustrative)
| Parameter | Value |
| C-Cl Bond Length (Å) | 1.74 |
| C=O Bond Length (Å) | 1.23 |
| N-H Bond Length (Å) | 1.01 |
| S=O Bond Length (Å) | 1.43 |
| Dihedral Angle (Chlorophenyl-Amide) (°) | 30.5 |
| Dihedral Angle (Amide-Sulfamoylphenyl) (°) | 45.2 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecular fragments. Specific computational studies on this compound are required for precise values.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.
Interactive Data Table: Predicted FMO Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative. Actual energy levels would be determined from specific DFT calculations for the molecule.
Quantum Chemical Descriptors and Molecular Property Prediction
From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the global reactivity and properties of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in understanding its potential biological activity and interaction mechanisms.
Interactive Data Table: Predicted Quantum Chemical Descriptors for this compound (Illustrative)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 3.25 |
Note: The values are derived from the illustrative HOMO and LUMO energies and would need to be confirmed by dedicated computational studies.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein.
Ligand-Protein Interaction Modeling and Binding Site Analysis
Molecular docking predicts the preferred orientation of the ligand when it binds to a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding site analysis reveals the specific amino acid residues of the protein that are crucial for this interaction. For this compound, docking studies can suggest potential protein targets and provide a structural basis for its biological activity.
Estimation of Inhibition Mechanisms
Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding and can help in understanding the mechanism of inhibition. By observing the conformational changes in both the ligand and the protein, researchers can infer how the binding of this compound might alter the protein's function, for example, by blocking an active site or inducing a conformational change that prevents the protein from carrying out its biological role. These simulations are crucial for validating the docking results and for providing a more detailed picture of the inhibition mechanism at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov For a compound like this compound, QSAR studies would be instrumental in predicting its potential therapeutic effects and optimizing its structure for enhanced activity.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. wikipedia.org These properties are quantified by molecular descriptors, which can be calculated from the chemical structure. Descriptors can be categorized as follows:
Physicochemical descriptors: These include properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).
Topological descriptors: These describe the connectivity of atoms in a molecule.
Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of the atoms.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled. In the case of this compound, this would involve synthesizing and testing a range of analogs.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
While specific QSAR models for this compound are not publicly available, research on similar sulfonamide-containing compounds has demonstrated the utility of this approach. For instance, QSAR studies on a series of sulfa drugs as inhibitors of dihydropteroate (B1496061) synthetase have successfully identified key structural features responsible for their activity. nih.gov Such models can guide the rational design of new, more potent derivatives of this compound for various therapeutic targets.
Table 1: Illustrative Descriptors for QSAR Modeling This table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs.
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity |
|---|---|---|---|---|
| Analog 1 | 2.5 | 310.76 | 95.2 | 6.8 |
| Analog 2 | 2.8 | 324.80 | 98.5 | 7.2 |
| Analog 3 | 2.2 | 296.72 | 92.1 | 6.5 |
Theoretical Crystal Structure Prediction and Analysis
Theoretical crystal structure prediction is a computational method used to determine the most likely crystal packing of a molecule from its chemical diagram alone. This is a challenging but valuable field of computational chemistry, as the crystal structure of a compound dictates many of its physical properties, such as solubility, stability, and bioavailability.
For this compound, theoretical predictions could provide insights into its solid-state behavior before it is even synthesized or crystallized. The process typically involves:
Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.
Crystal Packing Generation: Generating a large number of plausible crystal packing arrangements for the low-energy conformers.
Lattice Energy Calculation: Calculating the lattice energy of each generated crystal structure to identify the most thermodynamically stable forms.
While a specific theoretical crystal structure prediction for this compound is not available in the literature, studies on structurally similar molecules provide a template for the type of analysis that would be conducted. For example, the crystal structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide has been determined and reveals key intermolecular interactions. nih.gov Similarly, theoretical studies on 4-chloro-N-(3-chlorophenyl)benzamide have been performed to compare calculated geometrical parameters with experimental X-ray diffraction data. orientjchem.org
These studies often involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to optimize the molecular geometry and predict spectroscopic properties, which can then be compared with experimental data for validation. niscpr.res.in
Table 2: Comparison of Theoretical and Experimental Crystal Data for an Analogous Compound (4-chloro-N-(3-chlorophenyl)benzamide) This table illustrates the type of data generated in a theoretical crystal structure analysis by comparing calculated and experimental parameters for a related compound.
| Parameter | Theoretical Value | Experimental Value nih.gov |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.91 | 12.8696 (15) |
| b (Å) | 9.82 | 9.7485 (10) |
| c (Å) | 9.89 | 9.8243 (12) |
| β (°) | 90.5 | 90.265 (11) |
| Volume (ų) | 1245.3 | 1232.5 (2) |
Analysis of the predicted crystal structure of this compound would focus on identifying key intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. nih.gov Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound.
Preclinical Research Methodologies for 4 Chloro N 3 Sulfamoylphenyl Benzamide Analogs
In Vitro Assay Development and Validation
In vitro assays are foundational to preclinical research, providing the initial assessment of a compound's biological effects in a controlled, non-living environment. These assays are crucial for determining the mechanism of action and potency of 4-chloro-N-(3-sulfamoylphenyl)benzamide analogs.
Spectrophotometric and Fluorometric Assay Techniques for Enzyme Activity
Spectrophotometric and fluorometric assays are primary tools for quantifying the enzymatic activity and inhibitory potential of novel compounds. These techniques measure changes in light absorbance or fluorescence emission to determine the rate of an enzyme-catalyzed reaction.
For instance, in the evaluation of benzamide (B126) derivatives as potential antidiabetic agents, a common target is the α-glucosidase enzyme. A spectrophotometric assay can be employed to measure the inhibition of this enzyme. pubcompare.ainih.gov The assay works by monitoring the release of p-nitrophenol from a substrate like p-nitrophenyl-α-D-glucopyranoside. nih.gov The enzymatic reaction produces a colored product, and the intensity of this color, measured by a spectrophotometer, is directly proportional to the enzyme's activity. nih.gov The introduction of an inhibitor, such as an analog of this compound, will reduce the rate of color development, allowing for the calculation of the compound's inhibitory concentration (IC50) value. nih.gov
Fluorometric assays offer a highly sensitive alternative to spectrophotometric methods. nih.gov These assays rely on the change in fluorescence properties between a substrate and its product. nih.gov They are particularly valuable for their ability to be miniaturized, which increases throughput and conserves test materials. nih.gov Fluorescence polarization (FP) is a specific type of fluorometric technique that can be used in a homogeneous format for high-throughput screening (HTS). nih.gov FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as an enzyme. nih.gov This makes them well-suited for identifying compounds that disrupt protein-ligand interactions. nih.gov
A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are analogs of the core structure, utilized in vitro assays to determine their inhibitory potential against α-glucosidase and α-amylase. The results, presented in the table below, demonstrate the varying degrees of enzyme inhibition, with compound 5o showing the highest potency.
| Compound | R Group | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
|---|---|---|---|
| 5o | 2-CH3-5-NO2 | 10.75 ± 0.52 | 15.20 ± 0.64 |
| Acarbose (Standard) | N/A | 39.48 ± 0.80 | 45.12 ± 0.95 |
Cell-based Assay Systems for Investigating Cellular Responses
Cell-based assays are essential for moving beyond isolated enzyme interactions to understand how a compound affects a living system. immunologixlabs.com These assays provide a more physiologically relevant context by preserving intact signaling pathways and cellular structures. immunologixlabs.comsigmaaldrich.com They are used to assess a wide range of cellular responses, including proliferation, toxicity, and changes in specific signaling pathways. nih.govsigmaaldrich.com
For screening libraries of this compound analogs, cell-based assays can be engineered to overexpress a particular target protein or to include a reporter gene that produces a detectable signal (e.g., fluorescence or luminescence) in response to a specific cellular event. nih.govreactionbiology.com This allows for the efficient identification of compounds that modulate a particular pathway of interest. nih.gov High-content screening (HCS) is an advanced application of cell-based assays that uses automated imaging and analysis to measure multiple cellular parameters simultaneously, providing a detailed profile of a compound's effects. nih.gov
Pharmacokinetic Profiling Methodologies
Pharmacokinetics is the study of how an organism affects a drug, and it is a critical component of preclinical research. It involves the characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis Techniques
Understanding the ADME properties of a drug candidate is vital for predicting its behavior in the body. In the early stages of discovery, in silico (computational) models are widely used to predict these properties, saving time and resources by prioritizing compounds with favorable profiles. nih.govcambridge.org These computational tools can estimate key parameters such as solubility, membrane permeability, metabolic stability, and potential toxicity. nih.govnih.gov
For the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series, in silico ADMET (ADME and toxicity) predictions were performed. The results indicated that the synthesized compounds generally exhibited good solubility and absorption profiles with negligible predicted toxicity. nih.gov This type of early computational assessment is crucial for guiding the selection of compounds for further, more resource-intensive in vitro and in vivo testing. srce.hr
Drug-likeness Assessment and Pharmacophore Design Principles
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rule-based filters, such as Lipinski's Rule of Five and Veber's Rule. The in silico analysis of the aforementioned benzamide analogs confirmed that they fulfilled the criteria of both Lipinski's and Veber's rules, suggesting good oral bioavailability. nih.gov
Pharmacophore modeling is a powerful computational technique used in drug design. dergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for a molecule to interact with a specific biological target. dergipark.org.trfrontiersin.org By creating a pharmacophore model based on known active compounds or the structure of the target's binding site, researchers can virtually screen large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. frontiersin.orgnih.gov This approach is invaluable for discovering new chemical scaffolds and for optimizing the potency of existing lead compounds. dovepress.com
Methodology for Compound Screening and High-Throughput Approaches
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds. acs.org The goal of HTS is to quickly identify "hits"—compounds that show activity in a particular assay. acs.org
HTS methodologies often employ the assay techniques described earlier, such as fluorescence polarization, but adapted for automation and miniaturization in 96-, 384-, or 1536-well plate formats. mdpi.comnih.gov The integration of combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, with HTS provides a powerful engine for drug discovery. Cell-based assays with optical endpoints (e.g., fluorescence) are particularly well-suited for HTS because they can provide functionally relevant data on a large scale.
Future Research Directions and Academic Prospects for the 4 Chloro N 3 Sulfamoylphenyl Benzamide Scaffold
Exploration of Novel Biological Targets and Mechanistic Pathways
The inherent structural motifs within 4-chloro-N-(3-sulfamoylphenyl)benzamide suggest its potential to interact with a wide range of biological targets. The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). nih.gov Derivatives of sulfonamides are employed in the treatment of diverse conditions such as glaucoma, epilepsy, and cancer. nih.govresearchgate.netmdpi.com The benzamide (B126) portion is also a common feature in many biologically active compounds, contributing to interactions with various receptors and enzymes. ontosight.ai
Future research should aim to expand the biological target profile of the this compound scaffold beyond established sulfonamide targets.
Carbonic Anhydrase Isoforms: While sulfonamides are known CA inhibitors, the specific inhibitory profile of the this compound scaffold against the full panel of human CA isoforms (of which there are 15) remains an area for detailed investigation. nih.govnih.gov Many isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development. researchgate.netnih.gov A systematic evaluation of derivatives could identify isoform-selective inhibitors, which would be highly valuable for minimizing off-target effects. nih.gov
Human Nucleotide Pyrophosphatases/Phosphodiesterases (h-NTPDases): Recent studies on related sulfamoyl benzamide derivatives have demonstrated inhibitory activity against h-NTPDases, enzymes implicated in pathological conditions like thrombosis, inflammation, and cancer. nih.govrsc.org The this compound core could be systematically modified to optimize potency and selectivity against specific h-NTPDase isoforms (h-NTPDase1, -2, -3, and -8). nih.govrsc.org
Multidrug Resistance Proteins: A derivative, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, has been shown to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. nih.gov This finding opens a significant avenue for exploring the this compound scaffold as a potential chemosensitizer in cancer therapy, to be used in combination with existing anticancer drugs.
Kinases and Other ATP-Binding Proteins: The scaffold's structure could be amenable to targeting protein kinases, a major class of drug targets. The benzamide and sulfonamide moieties can participate in hydrogen bonding interactions that are crucial for binding within the ATP-binding pocket of many kinases. High-throughput screening of a library of derivatives against a panel of kinases could uncover novel inhibitors.
The table below summarizes the inhibitory activities of various related sulfamoyl-benzamide derivatives against different h-NTPDase isoforms, illustrating the potential of this chemical class.
| Compound | Target | IC₅₀ (µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 ± 0.01 |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. rsc.org
Development of Advanced Synthetic Methodologies for Diversification
The future exploration of the this compound scaffold is contingent upon the availability of efficient and versatile synthetic methods to generate diverse libraries of analogues. While classical amide bond formation reactions are applicable, advanced methodologies can accelerate the drug discovery process.
Combinatorial and Parallel Synthesis: Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports like poly(ethylene glycol) (PEG) offers a powerful strategy for the rapid generation of large benzamide libraries. acs.orgresearchgate.net This approach allows for reactions to occur in a homogeneous solution, simplifying monitoring and driving reactions to completion, while enabling easy purification by precipitation of the polymer-bound product. acs.org Similarly, solid-phase organic synthesis (SPOS) can be employed to construct libraries where the scaffold is anchored to a resin, allowing for the use of excess reagents and simplified purification through washing. wikipedia.orgimperial.ac.uk
Novel Catalytic Systems: Recent advances in catalysis offer milder and more efficient routes to benzamides. The direct condensation of carboxylic acids and amines can be achieved using novel catalysts such as diatomite earth-immobilized ionic liquids with ZrCl₄ under ultrasonic irradiation, providing a green, rapid, and high-yielding process. researchgate.net Palladium-based catalysts, often in combination with photoredox catalysis, have enabled C-H activation and annulation reactions on benzamide cores, allowing for complex structural modifications that were previously challenging. rsc.orgnih.gov
Photocatalysis: The use of photocatalysis under mild conditions presents an innovative way to modify the benzamide scaffold. rsc.org For instance, visible-light-mediated reactions using catalysts like methylene (B1212753) blue or iridium and ruthenium complexes can facilitate reactions such as trifluoromethylation, cyclization, and C-H arylation/alkylation, introducing novel functionalities onto the core structure. rsc.org
These advanced synthetic strategies will be crucial for systematically exploring the structure-activity relationship (SAR) of the this compound scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing is a cornerstone of modern drug discovery. This synergy allows for a more rational and efficient design of novel compounds based on the this compound scaffold.
Molecular Docking: Computational docking is a powerful tool to predict the binding modes and affinities of derivatives against specific protein targets. Studies on related sulfonamides have used docking to elucidate interactions with the active sites of enzymes like h-NTPdases, carbonic anhydrases, and dihydrofolate reductase (DHFR). nih.govmdpi.comresearchgate.net For the this compound scaffold, docking can be used to predict how modifications to the chlorobenzoyl or sulfamoylphenyl rings will affect binding to target proteins, thereby guiding the synthesis of more potent inhibitors. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ekb.egnih.gov By developing QSAR models for derivatives of the this compound scaffold, researchers can identify key physicochemical properties (e.g., mass, polarizability, partition coefficient) that are critical for activity. nih.govmedcraveonline.com These models can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates. ekb.eg
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding interactions than static docking poses. For the most promising inhibitors identified through docking and initial screening, MD simulations can be used to assess the stability of the binding pose and to calculate binding free energies, providing a more accurate prediction of potency. researchgate.net
The following table presents results from a computational study on novel sulfonamide derivatives, highlighting the binding energies predicted by docking against a bacterial receptor, Dihydropteroate (B1496061) Synthase (DHPS).
| Compound | Target | Predicted Binding Energy (kcal/mol) |
| 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide | DHPS | -7.8 |
| N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide | DHPS | -7.9 |
| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide | DHPS | -8.1 |
Data from a study involving the design, synthesis, and computational docking of novel sulfonamide derivatives. nih.gov
By combining these computational techniques with targeted synthesis and biological evaluation, researchers can accelerate the optimization of lead compounds derived from the this compound scaffold, reducing the time and resources required to develop new therapeutic agents.
Design and Synthesis of Targeted Research Probes
Beyond its potential as a therapeutic scaffold, this compound can serve as a foundation for the design and synthesis of chemical probes. These specialized tools are invaluable for studying biological systems, identifying new drug targets, and elucidating mechanisms of action.
Photoaffinity Probes: Photoaffinity labeling (PAL) is a powerful technique for identifying the direct protein targets of a small molecule. nih.govacs.org This involves modifying the scaffold with a photoreactive group (e.g., a benzophenone, diazirine, or aryl azide) and an enrichment handle (e.g., an alkyne or azide (B81097) for click chemistry). nih.govenamine.net Upon UV irradiation, the probe covalently crosslinks to its binding partners, which can then be enriched, isolated, and identified using mass spectrometry. nih.govnih.gov Designing photoaffinity probes based on the this compound core would enable the unbiased identification of its cellular targets, potentially revealing novel biology and therapeutic opportunities. daneshyari.com
Fluorescent and Biotinylated Probes: Attaching a fluorophore (e.g., coumarin) or a biotin (B1667282) tag to the scaffold can create probes for various applications. nih.govchemrxiv.org Fluorescent probes allow for the visualization of the compound's subcellular localization using microscopy. nih.gov Biotinylated probes can be used for affinity pull-down experiments, where the probe and its bound proteins are captured on streptavidin-coated beads for subsequent identification. nih.gov The synthesis of such probes requires identifying a non-critical position on the scaffold where the tag can be attached via a linker without disrupting its biological activity. nih.govnih.gov
The development of a suite of chemical probes based on the this compound scaffold would significantly enhance its value as a research tool, facilitating a deeper understanding of its mechanism of action and accelerating the validation of its biological targets.
Q & A
Q. What synthetic routes are reported for 4-chloro-N-(3-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-chlorobenzoyl chloride with 3-sulfamoylaniline under basic conditions. Key steps include:
- Acylation : Reacting 3-sulfamoylaniline with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Optimization : Control reaction temperature (0–5°C) to minimize side reactions like hydrolysis of the sulfonamide group.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : H and C NMR confirm the presence of aromatic protons (δ 7.4–8.2 ppm) and the sulfonamide NH (δ ~11.7 ppm). The 4-chlorobenzoyl carbonyl appears at ~168 ppm in C NMR .
- HRMS : Validates molecular weight (e.g., [M−H] at m/z 367.9930) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What preliminary biological activities have been explored for this compound?
Studies suggest potential as a carbonic anhydrase inhibitor due to the sulfonamide group, which chelates zinc in enzyme active sites. In vitro assays using human isoforms (e.g., hCA II/IX) can quantify inhibition constants (K) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
SC-XRD provides precise bond lengths and angles. For example:
Q. How do substituents on the benzamide or phenyl rings affect bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Chloro substituent : Enhances lipophilicity (logP) and membrane permeability. Removal reduces potency by ~50% .
- Sulfonamide position : Meta-substitution (3-sulfamoyl) improves enzyme binding compared to para-substituted analogs .
- Thioureido modifications : Adding a thioureido group (e.g., 4-chloro-N-((3-sulfamoylphenyl)carbamothioyl)benzamide) increases selectivity for cancer-associated carbonic anhydrase isoforms (e.g., hCA IX) .
Q. What degradation pathways are observed under hydrolytic or oxidative stress?
- Hydrolysis : In aqueous acidic/basic conditions, the sulfonamide group degrades to 4-chlorobenzoic acid and 3-aminobenzenesulfonamide. Monitor via UHPLC/MS (e.g., m/z 155 for 4-chlorobenzoic acid) .
- Oxidation : Under HO, the sulfonamide sulfur oxidizes to sulfonic acid derivatives. Use radical scavengers (e.g., BHT) to stabilize .
Q. Can this compound serve as a ligand in catalytic systems?
Yes, the sulfonamide and benzamide moieties act as coordination sites:
- Suzuki coupling : Palladium complexes of this ligand catalyze C–C bond formation (e.g., biphenyl derivatives) with >80% conversion (GC-MS analysis) .
- Optimization : Ligand-to-metal ratios (1:1 to 2:1) and solvent polarity (DMF > THF) influence catalytic efficiency .
Methodological Challenges and Solutions
Q. How to address low yields in acylation reactions?
- Issue : Competing hydrolysis of 4-chlorobenzoyl chloride.
- Solution : Use anhydrous solvents (e.g., DCM), excess TEA (2.5 equiv.), and controlled addition rates .
Q. How to mitigate crystallinity issues for SC-XRD analysis?
- Issue : Poor crystal growth due to flexible sulfonamide group.
- Solution : Slow evaporation from DMSO/water (1:3) at 4°C promotes ordered packing .
Q. How to validate target engagement in enzyme inhibition assays?
- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics (ΔH, K).
- Covalent binding : For irreversible inhibitors (e.g., analogs with electrophilic groups), use mass spectrometry to confirm adduct formation (e.g., +78 Da for glutathione conjugation) .
Data Contradictions and Resolution
- Contradiction : Discrepancies in reported IC values for carbonic anhydrase inhibition.
- Resolution : Standardize assay conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. tissue-extracted) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
